molecular formula C16H16ClNO3S B2657882 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine CAS No. 954071-97-7

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2657882
CAS No.: 954071-97-7
M. Wt: 337.82
InChI Key: CIVVOVICHKLWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a morpholine ring substituted with a 3-chlorobenzenesulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions and higher yields. The process involves:

    Reactants: 3-chlorobenzenesulfonyl chloride and 2-phenylmorpholine

    Catalyst: A suitable base such as triethylamine

    Solvent: An organic solvent like dichloromethane

    Temperature: Controlled to optimize the reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, solvents like dichloromethane, and bases like triethylamine.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted sulfonyl derivatives.

    Oxidation: Phenolic derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The phenyl group contributes to the compound’s binding affinity and specificity for its targets. The morpholine ring provides structural stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorobenzenesulfonyl chloride
  • 4-chlorobenzenesulfonyl chloride
  • 3,4-dichlorobenzenesulfonyl chloride

Comparison

4-(3-chlorobenzenesulfonyl)-2-phenylmorpholine is unique due to the presence of both a morpholine ring and a phenyl group, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-14-7-4-8-15(11-14)22(19,20)18-9-10-21-16(12-18)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVOVICHKLWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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